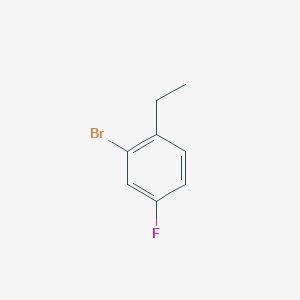

2-溴-1-乙基-4-氟苯

描述

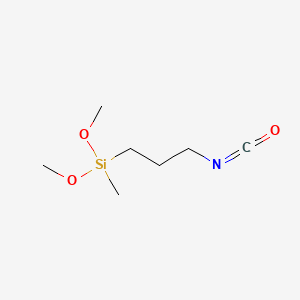

2-Bromo-1-ethyl-4-fluorobenzene is a derivative of benzene, with a bromine atom and a fluorine atom attached to the benzene ring . It is used as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis . It has a molecular formula of C8H8BrF .

Synthesis Analysis

The synthesis of 2-Bromo-1-ethyl-4-fluorobenzene primarily involves the introduction of bromine and fluorine atoms into a benzene ring . One commonly used method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced through the substitution of hydrogen atoms in the benzene ring . Another method involves the reaction of 1,2-dibromobenzene with a fluorinating agent, such as potassium fluoride or silver fluoride .Molecular Structure Analysis

The molecular structure of 2-Bromo-1-ethyl-4-fluorobenzene consists of a benzene ring with a bromine atom and a fluorine atom attached to it . The molecular formula is CHBrF, with an average mass of 199.020 Da and a monoisotopic mass of 197.948029 Da .Chemical Reactions Analysis

One of the most common reactions involving 2-Bromo-1-ethyl-4-fluorobenzene is nucleophilic substitution . This reaction involves the replacement of the bromine atom with a nucleophile, resulting in the formation of a new compound . It can also undergo electrophilic aromatic substitution, where a hydrogen atom in the benzene ring is replaced with a bromine atom .科学研究应用

卤代苯中的电化学氟化:

- 堀尾等人的研究(1996 年)探讨了卤代苯(包括 1-溴-4-氟苯)的电化学氟化。本研究详细阐述了该过程中的机理和副反应,有助于我们了解卤代化合物的形成和氟化技术 (Horio 等人,1996 年).

用于医学影像的放射化学合成:

- Ermert 等人(2004 年)专注于合成无载体添加的 1-溴-4-[18F]氟苯,这对于医学影像应用中的 18F-芳基化反应至关重要。这种合成对于创建用于正电子发射断层扫描 (PET) 成像的化合物至关重要 (Ermert 等人,2004 年).

钯催化的羰基化反应:

- 陈等人的一项研究(2014 年)考察了在钯催化的羰基化反应中使用 1-溴-2-氟苯。这项工作对于合成各种杂环至关重要,展示了氟化化合物在有机合成中的多功能性 (Chen 等人,2014 年).

合成技术和应用:

- 卢瑟福和雷德蒙 (2003 年)、顾等人 (2001 年) 和颜敏 (2007 年) 等人的多项研究为合成技术的开发和对溴-氟苯衍生物的化学性质的理解做出了贡献。这些发现有助于制造用于从材料科学到制药的各种应用的专用化学品 (Rutherford 和 Redmond,2003 年), (Gu 等人,2001 年), (Yan-min,2007 年).

催化和化学转化:

- Boyarskiy 等人(2010 年)和 Erami 等人(2017 年)的研究讨论了氟化苯在催化和化学转化中的作用。这些研究突出了此类化合物在创造更高效和更环保的化学过程中的效用 (Boyarskiy 等人,2010 年), (Erami 等人,2017 年).

作用机制

The mechanism of action for 2-Bromo-1-ethyl-4-fluorobenzene involves electrophilic aromatic substitution and nucleophilic substitution . In electrophilic aromatic substitution, a hydrogen atom in the benzene ring is replaced with a bromine atom . In nucleophilic substitution, the bromine atom is replaced with a nucleophile .

安全和危害

2-Bromo-1-ethyl-4-fluorobenzene is considered hazardous. It is a flammable liquid and vapor. It may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and using personal protective equipment .

属性

IUPAC Name |

2-bromo-1-ethyl-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUQXDGSPVDVEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B3120192.png)